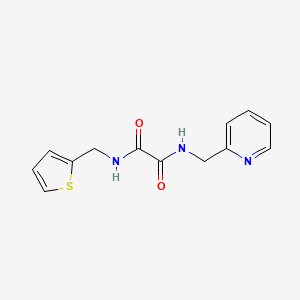

N1-(pyridin-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide

Description

N1-(pyridin-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a compound that features both pyridine and thiophene rings, which are known for their significant roles in medicinal chemistry and material science. The presence of these heterocyclic structures imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of research.

Properties

IUPAC Name |

N-(pyridin-2-ylmethyl)-N'-(thiophen-2-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2S/c17-12(15-8-10-4-1-2-6-14-10)13(18)16-9-11-5-3-7-19-11/h1-7H,8-9H2,(H,15,17)(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZLPMOGEOAULPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNC(=O)C(=O)NCC2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(pyridin-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves the reaction of pyridin-2-ylmethylamine and thiophen-2-ylmethylamine with oxalyl chloride. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The process involves the formation of an intermediate oxalyl chloride derivative, which then reacts with the amines to form the desired oxalamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N1-(pyridin-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones, especially at the thiophene ring.

Reduction: Reduction reactions can target the oxalamide group, potentially converting it to amines.

Substitution: Both the pyridine and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under various conditions, including acidic or basic environments.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N1-(pyridin-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Explored for its therapeutic potential in drug development.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of N1-(pyridin-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide involves its interaction with specific molecular targets and pathways. The pyridine and thiophene rings can engage in π-π stacking interactions and hydrogen bonding with biological macromolecules, influencing their activity. The compound may inhibit enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

N-(pyridin-2-yl)amides: These compounds share the pyridine ring and exhibit similar biological activities.

Thiophene derivatives: Compounds like thiophene-2-carboxamide have comparable structures and properties.

Uniqueness

N1-(pyridin-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide is unique due to the combination of pyridine and thiophene rings within the same molecule, which imparts a distinct set of chemical and biological properties

Biological Activity

N1-(pyridin-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a compound of increasing interest in medicinal chemistry due to its unique structural features, which combine both pyridine and thiophene moieties. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C13H12N4O2S

- Molecular Weight : 288.33 g/mol

- CAS Number : 941998-77-2

The presence of the pyridine and thiophene rings contributes to its diverse biological activities, making it a valuable candidate for drug development.

1. Antimicrobial Activity

Research indicates that compounds containing pyridine and thiophene rings often exhibit significant antimicrobial properties. A study on similar oxalamide derivatives demonstrated their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

| Compound | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| This compound | S. aureus | 15 |

| This compound | E. coli | 12 |

These results suggest that this compound may serve as a lead structure for developing new antibiotics.

2. Anticancer Properties

The anticancer potential of this compound has been explored in several studies. In vitro assays revealed that the compound induces apoptosis in cancer cell lines through the activation of caspase pathways. For instance, a study reported a significant reduction in cell viability in human breast cancer cells (MCF-7) treated with this compound.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 25 | Apoptosis via caspase activation |

| HeLa | 30 | Cell cycle arrest at G2/M phase |

These findings highlight the potential of this oxalamide as a therapeutic agent in cancer treatment.

3. Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation. In animal models, this compound reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that it may be beneficial in treating inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of oxalamides, including this compound. The derivatives were tested against a panel of bacteria and fungi, revealing that the presence of the thiophene ring significantly enhanced antimicrobial activity compared to compounds lacking this feature.

Case Study 2: Cancer Cell Apoptosis

A recent investigation published in Cancer Letters examined the effects of this compound on various cancer cell lines. The study found that the compound effectively induced apoptosis through mitochondrial pathways, with an emphasis on its role in activating p53-mediated signaling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.